2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide
Description
This compound features a complex heterocyclic scaffold comprising a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and an N-(2-ethylphenyl)acetamide moiety at the 1-position. The 2-ethylphenyl acetamide substituent introduces steric bulk, which could influence target binding or solubility .
Properties
IUPAC Name |
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4/c1-3-12-6-4-5-7-15(12)23-17(28)11-26-19-18(24-25-26)20(29)27(21(19)30)13-8-9-16(31-2)14(22)10-13/h4-10,18-19H,3,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQAKBDAVJYAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets due to the presence of multiple functional groups. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : CHClNO
- Molecular Weight : 427.84 g/mol
- CAS Number : 1052562-19-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an antibacterial agent and its effects on enzymatic inhibition.
Antibacterial Activity
Research has shown that derivatives of similar structures possess significant antibacterial properties. For instance:
- Screening Results : Compounds related to this class have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Mechanism of Action : The antibacterial activity is often attributed to the ability to inhibit bacterial growth through interference with essential metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in various physiological processes:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Urease Inhibition : The compound has also been noted for its urease inhibitory activity, which is significant in treating conditions like urease-related infections. IC values for related compounds ranged from 0.63 µM to 6.28 µM .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to the target molecule:
- Anticancer Activity :
- Docking Studies :
- Pharmacokinetic Studies :
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of pyrrolotriazolone derivatives with modifications in aromatic substituents and acetamide side chains. Key analogs include:
Key Observations:
- The 3-chloro substituent, common across analogs, may stabilize aromatic rings via electron withdrawal.
- Steric and Positional Influences: The 2-ethylphenyl group (target) introduces ortho-substitution steric hindrance, possibly reducing rotational freedom compared to the para-substituted 4-ethylphenyl analog . The 2,3-dimethylphenyl group ( compound) adds bulk, which could hinder target binding or improve metabolic stability.
- Lipophilicity Trends: Methoxy groups generally increase polarity over methyl, suggesting the target compound may exhibit lower logP than CAS 1052604-29-1 .
Q & A
Q. What are the recommended synthetic routes for producing this compound, and how can purity be optimized during synthesis?
The compound’s complex heterocyclic structure (pyrrolotriazolone core with chloro-methoxy and ethylphenyl substituents) necessitates multi-step synthesis. A plausible route involves:
- Step 1 : Coupling of 3-chloro-4-methoxyphenyl precursors with pyrrolidine derivatives via cyclocondensation.
- Step 2 : Introduction of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to stabilize the fused bicyclic system .
- Step 3 : Acetamide functionalization using N-(2-ethylphenyl) acetamide under peptide coupling conditions (e.g., EDC/HOBt).
Q. Purity Optimization :
- Use high-resolution LC-MS to monitor intermediate stability, as the dioxo-pyrrolotriazolone moiety may undergo hydrolysis under acidic/basic conditions.
- Employ column chromatography with gradient elution (hexane:ethyl acetate) for final purification to remove residual byproducts (e.g., unreacted acetamide precursors) .
Q. How should researchers characterize this compound’s structural and electronic properties?
Methodological Approach :
- X-ray Crystallography : Resolve the stereochemistry at the 6a-position of the tetrahydropyrrolo ring, which is critical for biological activity .
- NMR Analysis : Focus on - and -NMR to confirm the chloro-methoxy phenyl group (δ 7.2–7.8 ppm for aromatic protons) and the acetamide carbonyl (δ 170–175 ppm).
- Computational Modeling : Use density functional theory (DFT) to map electron density distribution, particularly around the triazole ring, to predict reactivity in biological systems .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase Inhibition Assays : Test against tyrosine kinase families (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors (e.g., AZD8931 derivatives) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include a negative control (e.g., DMSO vehicle) to account for solvent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or bioactivity results?
Case Example : Discrepancies in NMR peaks for the tetrahydropyrrolo ring protons may arise from dynamic rotational isomerism.
- Solution : Perform variable-temperature NMR (VT-NMR) to identify coalescence temperatures, confirming conformational flexibility .
- Bioactivity Contradictions : If inconsistent IC values arise across labs, validate assay conditions (e.g., ATP concentration in kinase assays) and use standardized reference compounds (e.g., staurosporine for kinase inhibition) .
Q. What computational strategies are recommended for studying reaction mechanisms or binding modes?
- Reaction Path Analysis : Use quantum mechanical/molecular mechanical (QM/MM) simulations to model the CuAAC step, focusing on transition-state stabilization .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding interactions with kinase ATP pockets. Pay attention to hydrogen bonding between the acetamide carbonyl and kinase hinge regions .
Q. How can experimental design be optimized for structure-activity relationship (SAR) studies?
- DOE (Design of Experiments) : Apply factorial design to vary substituents (e.g., chloro vs. fluoro, methoxy vs. ethoxy) and assess impacts on bioactivity. Use ANOVA to identify statistically significant variables .
- High-Throughput Screening (HTS) : Utilize fragment-based libraries to test modifications at the 2-ethylphenyl group, which may modulate solubility and selectivity .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Challenge : Low yields in triazole ring formation due to steric hindrance from the tetrahydropyrrolo core.
- Mitigation : Optimize solvent polarity (e.g., switch from DMF to THF) and use microwave-assisted synthesis to enhance reaction efficiency .
Q. How should researchers address stability issues in long-term storage?
- Degradation Pathways : The dioxo group is prone to hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation Solutions : Lyophilize the compound with cryoprotectants (e.g., trehalose) for storage at -80°C .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
